N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a bromophenyl group, a pyrazolyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Schiff Base: The reaction between 3-bromobenzaldehyde and ethylenediamine under reflux conditions to form the Schiff base.
Acylation: The Schiff base is then reacted with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural complexity. The bromophenyl group may interact with hydrophobic pockets in proteins, while the nitro group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(E)-(4-chlorophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- N-(2-{[(E)-(3-fluorophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
Properties
Molecular Formula |
C16H18BrN5O3 |
---|---|
Molecular Weight |
408.25 g/mol |
IUPAC Name |
N-[2-[(3-bromophenyl)methylideneamino]ethyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18BrN5O3/c1-11-16(22(24)25)12(2)21(20-11)10-15(23)19-7-6-18-9-13-4-3-5-14(17)8-13/h3-5,8-9H,6-7,10H2,1-2H3,(H,19,23) |
InChI Key |
PRYIXFVVLZJAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCN=CC2=CC(=CC=C2)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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